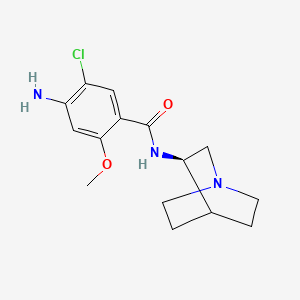
Itameline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Itameline is a synthetic compound known for its pharmacological properties. It is classified as a small molecule and has been studied for its potential therapeutic applications. The compound’s systematic name is p-Chlorophenyl 3-formyl-5,6-dihydro-1(2H)-pyridinecarboxylate, O-methyloxime .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Itameline can be synthesized through various methods. One common synthetic route involves the preparation of Pyridine-3-carboxaldehyde O-methyloxime, which is then methylated to form the desired compound . The reaction conditions typically involve the use of solvents such as dichloroethane and reagents like 4-chlorophenylchloroformate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Itameline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Itameline is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound has been investigated for its biological activity and potential therapeutic effects.
Industry: this compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of Itameline involves its interaction with specific molecular targets. This compound is known to act on certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparación Con Compuestos Similares
Itameline can be compared with other similar compounds based on its chemical structure and pharmacological properties. Some similar compounds include:
Indole derivatives: These compounds share structural similarities with this compound and exhibit similar biological activities.
Pyridine derivatives: These compounds have a pyridine ring in their structure, similar to this compound, and are used in various chemical and pharmaceutical applications.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and the combination of functional groups, which confer distinct pharmacological properties. Its potential therapeutic applications and ongoing research make it a compound of significant interest in the scientific community.
Propiedades
Número CAS |
121750-57-0 |
|---|---|
Fórmula molecular |
C14H15ClN2O3 |
Peso molecular |
294.73 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-16-9-11-3-2-8-17(10-11)14(18)20-13-6-4-12(15)5-7-13/h3-7,9H,2,8,10H2,1H3/b16-9+ |
Clave InChI |
CTVQNEVLCGSTKL-CXUHLZMHSA-N |
SMILES isomérico |
CO/N=C/C1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
SMILES canónico |
CON=CC1=CCCN(C1)C(=O)OC2=CC=C(C=C2)Cl |
Key on ui other cas no. |
145071-44-9 |
Sinónimos |
1-(4-chlorophenoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime RU 47213 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide](/img/structure/B3061484.png)






![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)


